2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide
Description
The compound 2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide is a multifunctional acetamide derivative characterized by:
- A central branched peptide-like backbone.
- Substituents including a 6-amino-1-oxohexan-2-yl group (providing amino and ketone functionalities).
- A 3-methyl-1-oxobutan-2-yl moiety (introducing steric bulk and hydrophobicity).
- Terminal 4-methylpentanamide and acetamide groups.
Properties
IUPAC Name |
2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJZKCAGFGFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) for peptide bond formation and trifluoroacetic acid (TFA) for deprotection . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to protein structure and function, as well as in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Compared Compounds
Key Observations :
- The target compound lacks aromatic or heterocyclic systems seen in analogs (e.g., pyrimido[4,5-d]pyrimidinyl in 7k or indole in ), favoring linear amino/ketone functionalities.
- Stereochemical diversity is prominent in (compounds m, n, o), whereas the target compound’s stereochemistry is undefined in the provided data.
Key Observations :
Pharmacological and Toxicological Insights
- : Highlights the lack of toxicological data for 2-cyano-N-[(methylamino)carbonyl]acetamide, emphasizing caution for understudied acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
